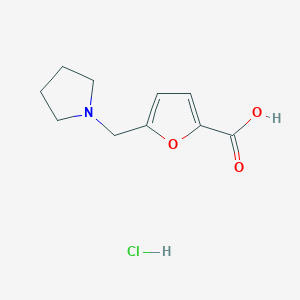
5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride
Übersicht
Beschreibung
5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride (5-PMFA-HCl) is a novel synthetic compound that has recently been studied for its potential biomedical applications. 5-PMFA-HCl is a derivative of pyrrolidinylmethyl furoic acid (PMFA), which is a natural product isolated from the fungus Fusarium oxysporum. 5-PMFA-HCl has been found to possess a wide range of biological activities, including anti-oxidative, anti-inflammatory, and anti-microbial activities. In addition, 5-PMFA-HCl has been shown to modulate the activity of several important enzymes involved in metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Biomass Utilization and Polymer Industry
Furoic acid derivatives, including those related to "5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride," have been explored for their potential in transforming biomass into valuable chemicals. For instance, the catalytic synthesis from furoic acid can lead to 2,5-furandicarboxylic acid (FDCA), a renewable alternative to p-phthalic acid. FDCA is a promising subproduct from biomass that could replace p-phthalic acid in the polymer industry, suggesting a significant step towards sustainable material production (Zhang et al., 2017).
Synthetic Chemistry and Catalyst Development
Research has shown the synthetic utility of furoic acid derivatives in developing photocatalytic processes. For example, the oxidation of 2-furoic acid to 5-hydroxy-5H-furan-2-one has been achieved in quantitative yield using novel supported photocatalysts. This process underscores the role of furoic acid derivatives in advancing synthetic methodologies for creating valuable compounds (Burguete et al., 2010).
Nematicidal Applications
Interestingly, derivatives similar to "5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride" have demonstrated potential in agriculture. For instance, 5-hydroxymethyl-2-furoic acid has shown effective nematicidal activities against plant-parasitic nematodes, suggesting its use in developing new agrochemicals (Kimura et al., 2007).
Environmental Sustainability
The transformation of furoic acid derivatives into FDCA is part of a broader effort to create bio-based polymers. FDCA serves as a sustainable substitute for petroleum-derived terephthalic acid, crucial for producing poly(ethylene 2,5-furandicarboxylate) (PEF), highlighting the environmental sustainability aspect of these compounds' applications (Yuan et al., 2019).
Eigenschaften
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSMENXMORVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216778-27-6 | |
| Record name | 5-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
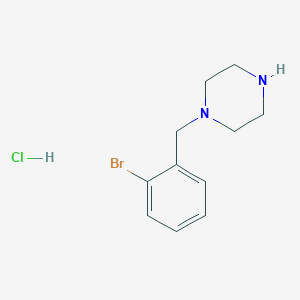
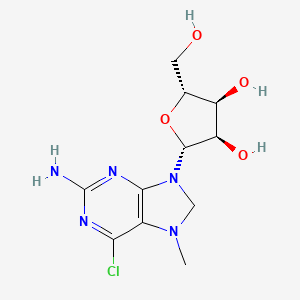
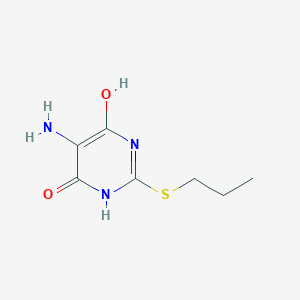
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)

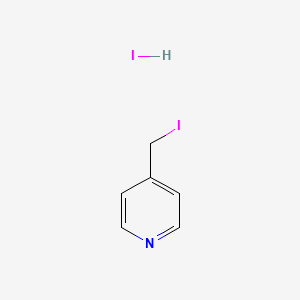
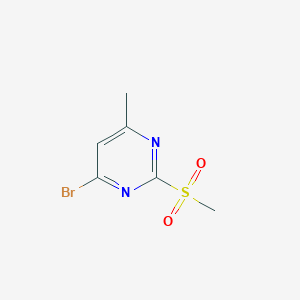
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
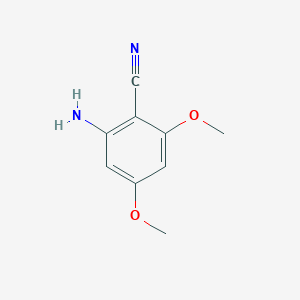
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

